phenyl N-(3-chloro-4-fluorophenyl)carbamate
Description
Properties
Molecular Formula |
C13H9ClFNO2 |
|---|---|
Molecular Weight |
265.67 g/mol |
IUPAC Name |
phenyl N-(3-chloro-4-fluorophenyl)carbamate |
InChI |
InChI=1S/C13H9ClFNO2/c14-11-8-9(6-7-12(11)15)16-13(17)18-10-4-2-1-3-5-10/h1-8H,(H,16,17) |
InChI Key |
UYMCNKBLWIZQGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CC(=C(C=C2)F)Cl |
Origin of Product |
United States |
Preparation Methods
General Procedure
-
Reagents :
-
3-Chloro-4-fluoroaniline (1.0 equiv)
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Phenyl chloroformate (1.1–1.2 equiv)
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Sodium bicarbonate (1.5–2.0 equiv) or triethylamine (for anhydrous conditions)
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Solvent: Ethyl acetate, acetone, or tetrahydrofuran (THF)
-
-
Reaction Setup :
-
Dissolve 3-chloro-4-fluoroaniline in a biphasic system (e.g., ethyl acetate/water) or anhydrous THF.
-
Add sodium bicarbonate or triethylamine to deprotonate the amine.
-
Introduce phenyl chloroformate dropwise at 0–25°C under inert atmosphere.
-
-
Work-Up :
Key Data
| Parameter | Conditions/Results | Source |
|---|---|---|
| Yield | 78–85% | |
| Reaction Time | 6–24 hours | |
| Purity (HPLC) | >98% | |
| Solvent System | Ethyl acetate/water or THF |
Mechanistic Insight : The reaction proceeds via a two-step mechanism:
-
Deprotonation of 3-chloro-4-fluoroaniline to form a nucleophilic amine anion.
-
Nucleophilic attack on phenyl chloroformate, releasing HCl and forming the carbamate.
Coupling Agent-Mediated Synthesis
For less reactive amines or controlled stoichiometry, carbodiimide-based coupling agents enhance efficiency. This method minimizes side reactions such as over-carbonylation.
Procedure
-
Reagents :
-
3-Chloro-4-fluoroaniline (1.0 equiv)
-
Phenyl chloroformate (1.05 equiv)
-
EDC·HCl (1.1 equiv), HOBt (1.1 equiv)
-
Solvent: THF or dichloromethane
-
-
Reaction Steps :
Performance Metrics
Advantages : Improved selectivity for mono-carbamate formation, reduced dimerization.
Alternative Methods
Oxidative Carbonylation
A less common approach employs selenium catalysts for oxidative carbonylation of 3-chloro-4-fluoroaniline with CO and O₂ in methanol. While atom-economical, this method suffers from lower yields (50–60%) and requires high-pressure equipment.
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 min) in ionic liquids (e.g., [BMIM][BF₄]) accelerates the reaction, achieving 80% yield with reduced solvent use. However, scalability remains a challenge.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Chloroformate Aminolysis | 78–85 | >98 | High | Moderate |
| EDC/HOBt-Mediated | 82–88 | >99 | Moderate | High |
| Oxidative Carbonylation | 50–60 | 90–95 | Low | Low |
Optimal Choice : Chloroformate aminolysis balances yield, cost, and scalability for industrial applications.
Critical Considerations
-
Starting Material Purity : 3-Chloro-4-fluoroaniline synthesized via hydrogenation of 3-chloro-4-fluoronitrobenzene (94% yield, 99.5% purity) ensures high-quality carbamate.
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Byproduct Management : HCl generated during aminolysis must be neutralized to prevent side reactions (e.g., amine hydrochloride formation).
-
Solvent Selection : Ethyl acetate minimizes emulsion formation during extraction compared to THF .
Chemical Reactions Analysis
Hydrolysis Reactions
The carbamate group undergoes hydrolysis under acidic or basic conditions to yield substituted aniline and carbonate derivatives.
Acidic Hydrolysis
Basic Hydrolysis
-
Mechanism :
-
Example :
Cyclization and Rearrangement
Under transition metal-free conditions, the compound participates in cyclization reactions to form heterocyclic structures.
Snieckus–Fries Rearrangement
-
Conditions : Strong base (e.g., LDA) in tetrahydrofuran (THF) at −78°C .
-
Process :
-
Deprotonation of the carbamate.
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Migration of the alkynyl group to the ortho position.
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Cyclization to form 3-alkynylsalicylamides or halobenzo[b]furans.
-
-
Example :
Key Features : High regioselectivity due to electron-withdrawing substituents .
Radical-Mediated C–N Coupling
The carbamate can participate in metal-free cross-coupling reactions under radical conditions.
Iodine/TBHP System
-
Conditions : Iodine (I₂) and tert-butyl hydroperoxide (TBHP) in acetonitrile .
-
Reaction :
-
Mechanism :
-
Generation of alkoxycarbonyl radicals from hydrazine formate.
-
Cross-coupling with the carbamate’s arylamine group.
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Nucleophilic Aromatic Substitution
The 3-chloro substituent on the aromatic ring can undergo substitution under specific conditions.
Chlorine Displacement
-
Conditions : Pd-catalyzed coupling (not directly observed but inferred from related systems).
-
Potential Products :
-
Challenges : Deactivation by electron-withdrawing groups reduces reactivity .
Transesterification
The phenyl ester group is susceptible to alcoholysis.
Methanolysis
-
Conditions : Methanol with catalytic acid or base.
-
Reaction :
-
Applications : Used to modify solubility or generate intermediates.
Mechanistic Insights
-
Hydrolysis : Proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate .
-
Cyclization : Base-mediated deprotonation generates a phenoxide, which undergoes intramolecular attack to form fused heterocycles .
-
Radical Coupling : Iodine abstracts a hydrogen atom to generate radicals, which combine to form new C–N bonds .
Scientific Research Applications
Chemical Synthesis Applications
Phenyl N-(3-chloro-4-fluorophenyl)carbamate serves as an important intermediate in the synthesis of more complex organic molecules. It is particularly useful as a protecting group for amines in organic synthesis, allowing selective reactions to occur without interference from the amine functionality. The compound can undergo several chemical reactions, including:
- Nucleophilic Aromatic Substitution : The chloro and fluoro groups can participate in nucleophilic aromatic substitution reactions, leading to various substituted phenyl derivatives.
- Hydrolysis : The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and phenolic derivatives.
Biological Research Applications
In biological research, this compound is utilized to study enzyme inhibition and protein interactions. Its mechanism of action often involves forming covalent bonds with active site residues of enzymes, which can inhibit enzyme activity and disrupt normal biochemical pathways. This makes it a valuable tool for:
- Enzyme Inhibition Studies : Preliminary studies suggest that this compound may inhibit enzymes involved in metabolic pathways, aiding in pharmacodynamics research.
- Cancer Research : Similar compounds have shown promise against various cancer cell lines. Although specific data on this compound is limited, its structural similarities suggest potential efficacy in cancer treatment.
Industrial Applications
In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its unique properties make it valuable for developing compounds with specific biological activities, such as:
- Agrochemical Development : The compound's reactivity allows for the synthesis of herbicides and pesticides with enhanced efficacy.
- Pharmaceutical Development : Its structure can be modified to create novel drug candidates targeting specific diseases.
Enzyme Inhibition Studies
Research has indicated that this compound may inhibit enzymes critical to various metabolic pathways. These studies are vital for understanding its pharmacological effects.
Cancer Cell Line Testing
Similar compounds have been tested against different cancer cell lines, revealing moderate activity against human colon adenocarcinoma. While specific data for this compound remains limited, its structural characteristics suggest potential therapeutic effects.
Mechanism of Action
The mechanism of action of phenyl N-(3-chloro-4-fluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chloro and fluoro substituents on the phenyl ring can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Table 1: Substituent Impact on Key Properties
*log k: Capacity factor from HPLC (); XLogP3: Calculated octanol-water partition coefficient. †Calculated based on molecular formula. ‡Estimated using analogous structures.
Key Observations :
- Trifluoromethyl groups (e.g., in phenyl N-[4-chloro-3-(trifluoromethyl)phenyl]carbamate) increase molecular weight and lipophilicity (XLogP3 ~4.2) compared to the target compound (estimated XLogP3 ~3.1).
- Benzyl vs. phenyl esters : Benzyl derivatives () exhibit slightly higher lipophilicity due to the additional aromatic ring.
- Ethyl esters (e.g., Ethyl N-(3-fluorophenyl)carbamate) reduce molecular weight and log P values, enhancing aqueous solubility.
Structural and Hydrogen-Bonding Features
Crystallographic data for this compound is unavailable, but insights can be drawn from related carbamates:
- Phenyl N-[4-chloro-3-(trifluoromethyl)phenyl]carbamate () forms intermolecular N–H···O hydrogen bonds between the carbamate NH and carbonyl oxygen, stabilizing the crystal lattice. The 3-CF₃ group induces steric hindrance, altering dihedral angles between aromatic rings.
- In benzyl N-(3-chloro-4-fluorophenyl)carbamate (), the benzyl group may participate in π-π stacking, a feature absent in the phenyl analog.
Q & A
Q. What are the common synthetic routes for phenyl N-(3-chloro-4-fluorophenyl)carbamate, and how can reaction conditions be optimized?
The compound is typically synthesized via carbamate-forming reactions. A representative method involves coupling 3-chloro-4-fluoroaniline with phenyl chloroformate under basic conditions (e.g., using pyridine or triethylamine as a catalyst). Evidence from patent literature highlights the use of isopropyl or ethyl carbamate intermediates in analogous syntheses, where temperature control (0–25°C) and solvent selection (e.g., DMF or THF) significantly influence yield . Optimization may involve adjusting stoichiometric ratios, reaction time (6–24 hours), and purification via column chromatography or recrystallization.
Q. Which analytical techniques are most reliable for characterizing this compound?
Key techniques include:
- NMR spectroscopy : and NMR (e.g., DMSO-d6 solvent) to confirm substituent positions and carbamate linkage. For example, aromatic protons in the 3-chloro-4-fluorophenyl group resonate at δ 7.02–7.13 ppm, while the carbamate NH appears as a broad singlet around δ 8.83 ppm .
- X-ray crystallography : Single-crystal diffraction (using SHELX software for refinement) provides definitive structural validation, as demonstrated in crystallographic reports for related carbamates .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., observed [M+1] at m/z 407.0) .
Q. How can researchers ensure purity and reproducibility in synthesis?
Purity (>95%) is achieved via HPLC (C18 column, acetonitrile/water gradient) or LC-MS. Reproducibility requires strict control of anhydrous conditions, inert atmospheres (N/Ar), and standardized workup protocols. Trace impurities (e.g., unreacted aniline) are identified using TLC or GC-MS .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR signals)?
Discrepancies may arise from tautomerism, solvent interactions, or impurities. Solutions include:
Q. How can structure-activity relationship (SAR) studies be designed for carbamate derivatives in medicinal chemistry?
SAR studies focus on modifying substituents to enhance bioactivity. For this compound:
- Electron-withdrawing groups : Introduce CF or NO at the phenyl ring to improve metabolic stability.
- Heterocyclic replacements : Substitute the carbamate group with imidazo[4,5-b]pyridine (as in related agrochemicals) to modulate receptor binding .
- Biological assays : Test derivatives against target enzymes (e.g., kinase inhibition) using fluorescence polarization or SPR binding assays .
Q. What experimental approaches validate the carbamate’s role in intermolecular interactions (e.g., hydrogen bonding or π-stacking)?
Q. How do solvent polarity and catalysts influence regioselectivity in carbamate derivatization?
Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the carbamate carbonyl, while bulky bases (e.g., DBU) suppress side reactions. For example, isopropyl carbamate formation in DMSO shows >80% regioselectivity under mild conditions (25°C, 12 hours) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
